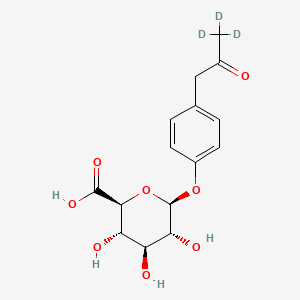

Acetaminophen glucuronide-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H18O8 |

|---|---|

Molecular Weight |

329.32 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(3,3,3-trideuterio-2-oxopropyl)phenoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C15H18O8/c1-7(16)6-8-2-4-9(5-3-8)22-15-12(19)10(17)11(18)13(23-15)14(20)21/h2-5,10-13,15,17-19H,6H2,1H3,(H,20,21)/t10-,11-,12+,13-,15+/m0/s1/i1D3 |

InChI Key |

KZOJQBGRNJQOMJ-ASEKTBJKSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

Canonical SMILES |

CC(=O)CC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of Acetaminophen Glucuronide-d3 in Modern Pharmacokinetic Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development and clinical research, the precise quantification of drug molecules and their metabolites is paramount to understanding their pharmacokinetic profiles. This guide delves into the critical role of isotopically labeled internal standards, specifically Acetaminophen glucuronide-d3, in the bioanalysis of acetaminophen, one of the most widely used analgesic and antipyretic agents globally. Through a detailed exploration of its application, underlying principles, and associated experimental protocols, this document serves as a comprehensive resource for professionals in the field.

The Foundation: Why Deuterated Internal Standards are the Gold Standard

In quantitative bioanalysis, particularly when employing highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an appropriate internal standard (IS) is crucial for achieving accurate and reproducible results. An ideal internal standard should behave chemically and physically identically to the analyte of interest throughout the entire analytical process, from sample preparation to detection. This is where stable isotope-labeled (SIL) internal standards, such as deuterated compounds, excel.

By replacing one or more hydrogen atoms with its heavier isotope, deuterium, a molecule like this compound is created. This isotopic substitution results in a compound that is chemically identical to its endogenous counterpart but has a distinct, higher mass-to-charge ratio (m/z). This subtle yet significant difference allows the mass spectrometer to differentiate between the analyte and the internal standard.

The primary advantages of using a deuterated internal standard like this compound include:

-

Correction for Matrix Effects: Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since the deuterated internal standard co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, ensuring accurate quantification.[1][2]

-

Compensation for Sample Preparation Variability: Steps in sample preparation, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, can lead to analyte loss. A deuterated internal standard, added at the beginning of the workflow, experiences the same degree of loss, thus correcting for these variations.[1][2]

-

Improved Precision and Accuracy: By mitigating the impact of experimental variability, deuterated internal standards significantly enhance the precision and accuracy of the analytical method, which is a fundamental requirement for regulatory submissions and clinical trial data.[1][3]

Acetaminophen Metabolism: A Brief Overview

To appreciate the significance of this compound, a foundational understanding of acetaminophen's metabolic fate is essential. Following oral administration, acetaminophen is rapidly absorbed and extensively metabolized, primarily in the liver.[4][5] The major metabolic pathways are:

-

Glucuronidation: This is the principal metabolic route, accounting for approximately 50-70% of acetaminophen metabolism.[6][7] The UDP-glucuronosyltransferase (UGT) family of enzymes, particularly UGT1A1, UGT1A6, and UGT1A9, catalyze the conjugation of acetaminophen with glucuronic acid to form acetaminophen glucuronide, a non-toxic and water-soluble metabolite that is readily excreted in the urine.[4][7]

-

Sulfation: This pathway accounts for about 25-35% of acetaminophen metabolism and involves the conjugation with sulfate, mediated by sulfotransferase (SULT) enzymes, to form acetaminophen sulfate.[6][7]

-

Oxidation: A minor fraction of acetaminophen (5-15%) is oxidized by the cytochrome P450 enzyme system (mainly CYP2E1) to a highly reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[5][6] Under normal therapeutic doses, NAPQI is rapidly detoxified by conjugation with glutathione (GSH). However, in cases of overdose, the glucuronidation and sulfation pathways become saturated, leading to increased NAPQI formation and depletion of GSH stores, which can result in severe liver damage.[5][6][8]

Given that acetaminophen glucuronide is the major metabolite, its accurate quantification is crucial for a comprehensive understanding of acetaminophen's pharmacokinetics.

Experimental Protocols Utilizing this compound

The use of this compound as an internal standard is a cornerstone of numerous validated bioanalytical methods for the simultaneous quantification of acetaminophen and its metabolites. Below are representative experimental protocols derived from published literature.

Sample Preparation: Protein Precipitation

This is a common and straightforward method for extracting acetaminophen and its metabolites from plasma or whole blood.

-

To a 50 µL aliquot of the biological matrix (e.g., plasma, whole blood), add 300 µL of a protein precipitation solution. This solution typically consists of an organic solvent like acetonitrile or methanol containing the deuterated internal standards, including this compound, at a known concentration (e.g., 500 ng/mL).[9]

-

Vortex the mixture vigorously for approximately 5 minutes to ensure thorough mixing and protein precipitation.[9]

-

Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[9]

-

Transfer a portion of the clear supernatant (e.g., 100 µL) to a clean injection vial.[9]

-

Dilute the supernatant with water (e.g., add 100 µL of water) to reduce the organic solvent concentration before injection into the LC-MS/MS system.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following provides a general framework for the chromatographic separation and mass spectrometric detection of acetaminophen, acetaminophen glucuronide, and the corresponding deuterated internal standard.

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is frequently used for the separation of these analytes.[10]

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.[11][12] The gradient program is optimized to achieve baseline separation of the analytes and their metabolites.[13]

-

Flow Rate: A typical flow rate is in the range of 0.2-0.7 mL/min.[12][14]

-

Injection Volume: A small volume, typically 2-10 µL, of the prepared sample is injected onto the column.[9][15]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) is commonly used, often in the positive ion mode for acetaminophen and the negative ion mode for its glucuronide and sulfate metabolites.[16]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high selectivity and sensitivity. In MRM, specific precursor-to-product ion transitions are monitored for each analyte and internal standard.[12]

-

Quantitative Data in Pharmacokinetic Studies

The application of robust bioanalytical methods incorporating this compound has enabled the precise determination of key pharmacokinetic parameters for acetaminophen and its metabolites.

| Parameter | Acetaminophen | Acetaminophen Glucuronide | Reference |

| Time to Peak Concentration (Tmax) | 0.86 ± 0.08 h (oral drop) | - | [17] |

| Peak Plasma Concentration (Cmax) | 11.23 ± 0.93 mg/L (oral drop) | - | [17] |

| Elimination Half-life (t1/2) | 1.9–2.5 hours | 3.5 ± 0.85 hours (in neonates) | [6][18] |

| Area Under the Curve (AUC) | 42.35 ± 6.20 mg/L.h (oral drop) | - | [17] |

| Renal Clearance | 15 [11-19] mL/min | - | [19] |

| Volume of Distribution (Vd) | 50.8 [42.5-66.5] L | - | [19] |

Visualizing the Workflow and Metabolic Pathway

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the acetaminophen metabolic pathway and a typical bioanalytical workflow.

Conclusion

The use of this compound as an internal standard represents a critical component in the accurate and reliable quantification of acetaminophen and its primary metabolite in pharmacokinetic studies. Its chemical similarity to the endogenous analyte ensures that it effectively compensates for variations in sample preparation and matrix effects inherent in bioanalytical methods. This technical guide has provided an in-depth overview of the principles behind the use of deuterated internal standards, the metabolic pathways of acetaminophen, and detailed experimental protocols for its analysis. The presented quantitative data and visual workflows further underscore the importance of these methodologies in generating high-quality pharmacokinetic data essential for drug development and clinical research. As analytical technologies continue to advance, the fundamental role of stable isotope-labeled internal standards like this compound will undoubtedly remain a cornerstone of robust and reliable bioanalysis.

References

- 1. texilajournal.com [texilajournal.com]

- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 3. researchgate.net [researchgate.net]

- 4. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetaminophen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Paracetamol - Wikipedia [en.wikipedia.org]

- 7. SMPDB [smpdb.ca]

- 8. Acetaminophen – metabolism [sites.duke.edu]

- 9. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. longdom.org [longdom.org]

- 12. longdom.org [longdom.org]

- 13. Simultaneous LC-MS/MS quantitation of acetaminophen and its glucuronide and sulfate metabolites in human dried blood spot samples collected by subjects in a pilot clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Quantitation of paracetamol by liquid chromatography–mass spectrometry in human plasma in support of clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. [Pharmacokinetics and bioavailability study on acetaminophen oral drop in healthy volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pediatrics.aappublications.org [pediatrics.aappublications.org]

- 19. Pharmacokinetic Study of Intravenous Acetaminophen Administered to Critically Ill Multiple-Trauma Patients at the Usual Dosage and a New Proposal for Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolism of Acetaminophen to Acetaminophen Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaminophen (APAP) is a widely used over-the-counter analgesic and antipyretic medication. While generally safe at therapeutic doses, overdose can lead to severe hepatotoxicity. The primary route of acetaminophen metabolism, particularly at therapeutic concentrations, is glucuronidation, a phase II biotransformation reaction that results in the formation of the water-soluble and readily excretable metabolite, acetaminophen glucuronide (APAP-G). This process is crucial for the detoxification and elimination of acetaminophen. Understanding the intricacies of this metabolic pathway is paramount for drug development, toxicity studies, and the management of acetaminophen overdose.

This technical guide provides a comprehensive overview of the metabolism of acetaminophen to acetaminophen glucuronide, focusing on the enzymatic processes, kinetics, and experimental methodologies used to study this critical pathway.

The Glucuronidation Pathway of Acetaminophen

The conjugation of acetaminophen with glucuronic acid is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). These enzymes are primarily located in the endoplasmic reticulum of liver cells, with some expression in other tissues like the kidney and intestine.[1][2][3] The reaction involves the transfer of a glucuronic acid moiety from the co-substrate uridine 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group of acetaminophen.

Several UGT isoforms have been identified as being involved in acetaminophen glucuronidation, with varying contributions depending on the substrate concentration.[4] The main isoforms implicated are:

-

UGT1A1

-

UGT1A6

-

UGT1A9

-

UGT2B15 [5]

At lower, therapeutic concentrations of acetaminophen, UGT1A6 appears to play a more significant role due to its higher affinity for the substrate.[4] However, at higher, potentially toxic concentrations, the high-capacity enzymes UGT1A1 and UGT1A9 become the predominant contributors to glucuronidation.[4] The involvement of multiple enzymes with different kinetic properties underscores the complexity of this metabolic pathway.

Metabolic Pathway Diagram

Caption: Metabolic pathways of acetaminophen.

Quantitative Data: Enzyme Kinetics

The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are crucial for understanding the efficiency and capacity of the UGT enzymes in metabolizing acetaminophen. These parameters can vary between different UGT isoforms and also depend on the experimental system used (e.g., human liver microsomes vs. recombinant enzymes).

| Enzyme/System | Km (mM) | Vmax (nmol/min/mg protein) | Reference(s) |

| Human Liver Microsomes (HLM) | 7.37 ± 0.99 | 4.76 ± 1.35 | [6] |

| Human Liver Microsomes (HLM) | 4 | 1.5 | [3] |

| Human Liver Microsomes (HLM) | 12 ± 0 | 3.065 ± 0.024 (pmol/min/mg) | [7] |

| UGT1A1 (recombinant) | 9.4 | - | [4] |

| UGT1A6 (recombinant) | 2.2 | - | [4] |

| UGT1A9 (recombinant) | 21 | - | [4] |

| UGT2B15 (recombinant) | - | - | [5] |

Note: Vmax values can vary significantly between studies due to differences in experimental conditions and protein expression levels in recombinant systems.

Experimental Protocols

In Vitro Acetaminophen Glucuronidation Assay using Human Liver Microsomes

This protocol describes a typical in vitro experiment to determine the kinetics of acetaminophen glucuronidation in pooled human liver microsomes (HLMs).

1. Materials and Reagents:

-

Pooled Human Liver Microsomes (HLMs)

-

Acetaminophen (APAP)

-

Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium salt

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Magnesium chloride (MgCl2)

-

Alamethicin (pore-forming peptide to disrupt microsomal membrane latency)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA) or other suitable mobile phase modifier

-

Acetaminophen-D4-glucuronide (or other suitable internal standard for LC-MS/MS)

-

Purified water (HPLC grade)

2. Preparation of Solutions:

-

APAP Stock Solution: Prepare a high-concentration stock solution of acetaminophen in a suitable solvent (e.g., methanol or water) and then prepare serial dilutions to achieve the desired final concentrations in the incubation mixture.

-

UDPGA Solution: Prepare a fresh solution of UDPGA in buffer.

-

Internal Standard Solution: Prepare a stock solution of the internal standard at a known concentration.

3. Incubation Procedure:

-

Prepare incubation tubes on ice.

-

To each tube, add the following in order:

-

Potassium phosphate buffer

-

MgCl2 (final concentration, e.g., 1 mM)

-

HLMs (e.g., 0.25-0.5 mg/mL final concentration)

-

Alamethicin (e.g., 25 µg/mg microsomal protein)

-

Acetaminophen solution (to achieve a range of final concentrations, e.g., 0.1 to 30 mM)

-

-

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to allow alamethicin to permeabilize the microsomal vesicles.

-

Initiate the reaction by adding a pre-warmed UDPGA solution (e.g., 4 mM final concentration).

-

Incubate for a specific time (e.g., 30-60 minutes) at 37°C. The incubation time should be within the linear range of product formation.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Vortex the tubes and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

Transfer the supernatant to an autosampler vial for HPLC or LC-MS/MS analysis.

4. Analytical Method: HPLC-UV or LC-MS/MS

-

HPLC System: A standard HPLC system with a UV detector is suitable for quantifying acetaminophen and its glucuronide.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous component (e.g., water with 0.1% TFA) and an organic component (e.g., acetonitrile) is used for separation.

-

Detection: UV detection at a wavelength of approximately 250 nm.[1]

-

Quantification: Create a standard curve using known concentrations of acetaminophen glucuronide to quantify the amount formed in the experimental samples. The rate of reaction is typically expressed as nmol of product formed per minute per mg of microsomal protein.

Experimental Workflow Diagram

Caption: Workflow for an in vitro acetaminophen glucuronidation assay.

Conclusion

The glucuronidation of acetaminophen is a vital metabolic process that dictates the drug's efficacy and potential for toxicity. The involvement of multiple UGT isoforms with distinct kinetic profiles highlights the complexity of this pathway. A thorough understanding of the factors influencing acetaminophen glucuronidation, including genetic polymorphisms in UGT enzymes and potential drug-drug interactions, is essential for predicting and preventing adverse drug reactions. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further investigate this critical aspect of acetaminophen metabolism.

References

- 1. High-performance liquid chromatographic assay for acetaminophen glucuronide in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular basis for deficient acetaminophen glucuronidation in cats. An interspecies comparison of enzyme kinetics in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interindividual variability in acetaminophen glucuronidation by human liver microsomes: identification of relevant acetaminophen UDP-glucuronosyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics of acetaminophen glucuronidation by UDP-glucuronosyltransferases 1A1, 1A6, 1A9 and 2B15. Potential implications in acetaminophen-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of paracetamol UDP-glucuronosyltransferase activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of paracetamol glucuronidation by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Acetaminophen Glucuronide-d3: Chemical Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Acetaminophen glucuronide-d3, a deuterated analog of the major metabolite of Acetaminophen. This isotopically labeled compound is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for the accurate quantification of Acetaminophen glucuronide in biological matrices.

Chemical Properties

This compound is a white to off-white solid. The introduction of three deuterium atoms on the acetyl methyl group results in a higher molecular weight compared to the unlabeled compound, a key feature for its use in mass spectrometry-based assays.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₄H₁₄D₃NO₈ | [1] |

| Molecular Weight | 330.31 g/mol | [1] |

| Physical State | White to Off-White Solid | |

| IUPAC Name | (2S,3S,4S,5R,6S)-6-(4-(acetyl-d3-amino)phenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid | |

| CAS Number | 1260981-52-9 | [1] |

Synthesis of this compound

Synthesis of Acetaminophen-d3

Acetaminophen-d3 can be synthesized by the acetylation of p-aminophenol with acetic anhydride-d6.[2][3]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, suspend p-aminophenol in water.

-

Acetylation: Add acetic anhydride-d6 to the suspension. The reaction mixture is then heated, typically in a water bath at around 85°C, for a specified period to ensure complete acetylation of the amine group of p-aminophenol.[2]

-

Isolation of Crude Product: After the reaction is complete, the mixture is cooled in an ice bath to induce crystallization of the crude Acetaminophen-d3. The solid product is then collected by vacuum filtration.

-

Purification: The crude product is purified by recrystallization from hot water to yield pure Acetaminophen-d3.[2]

Glucuronidation of Acetaminophen-d3 (Koenigs-Knorr Reaction)

The Koenigs-Knorr reaction is a classic and reliable method for the formation of glycosidic bonds, including glucuronidation of phenolic compounds.[4][5] This method involves the reaction of a glycosyl halide with an alcohol (in this case, the phenolic hydroxyl group of Acetaminophen-d3) in the presence of a promoter, typically a silver or mercury salt.[4]

Experimental Protocol (General Procedure):

-

Preparation of Glycosyl Donor: The glucuronic acid moiety is typically protected as a per-O-acetylated methyl ester glycosyl bromide (acetobromo-α-D-glucuronic acid methyl ester).

-

Glycosylation Reaction: Acetaminophen-d3 is dissolved in a suitable anhydrous solvent (e.g., dichloromethane, toluene). The glycosyl donor and a promoter (e.g., silver carbonate or silver oxide) are added to the solution. The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).[4][5]

-

Work-up and Isolation: The reaction mixture is filtered to remove the promoter salts. The filtrate is then washed, dried, and the solvent is evaporated.

-

Deprotection: The protecting groups (acetyl and methyl ester) on the glucuronic acid moiety are removed by hydrolysis, typically under basic conditions (e.g., using sodium hydroxide or sodium methoxide), followed by acidification to yield the final product, this compound.

-

Purification: The final product is purified using chromatographic techniques such as column chromatography on silica gel or reversed-phase HPLC.[6][7]

Analytical Characterization

The structure and purity of synthesized this compound are confirmed using various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. The following tables provide representative chemical shift data for the non-deuterated Acetaminophen glucuronide. The absence of the singlet corresponding to the acetyl methyl protons in the ¹H NMR spectrum of the d3-analog would be a key indicator of successful deuteration.

Representative ¹H NMR Data (500 MHz, D₂O) [8]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.45 | d | Aromatic CH (ortho to -O) |

| 7.10 | d | Aromatic CH (ortho to -NH) |

| 5.15 | d | Anomeric H (H-1') |

| 3.80 - 3.50 | m | Glucuronide CH (H-2' to H-5') |

Representative ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 174.5 | C=O (amide) |

| 171.0 | C=O (acid) |

| 155.0 | Aromatic C-O |

| 133.0 | Aromatic C-N |

| 122.0 | Aromatic CH (ortho to -NH) |

| 117.0 | Aromatic CH (ortho to -O) |

| 101.0 | Anomeric C (C-1') |

| 76.0 - 72.0 | Glucuronide CH (C-2' to C-5') |

| 24.0 | CH₃ |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity and isotopic enrichment.

Representative Mass Spectrometry Data [9][10]

| m/z | Interpretation |

| 331.1 (M+H)⁺ (for d3) | Protonated molecular ion |

| 328.1 (M+H)⁺ (for d0) | Protonated molecular ion (non-deuterated) |

| 177.0 | [Glucuronic acid + H]⁺ |

| 155.0 | [Acetaminophen-d3 + H]⁺ |

| 152.0 | [Acetaminophen + H]⁺ (from in-source fragmentation) |

| 113.0, 85.0 | Characteristic fragment ions of glucuronic acid |

Biological Role and Metabolic Pathway

Acetaminophen is primarily metabolized in the liver through glucuronidation and sulfation.[11][12] Glucuronidation is the major pathway, catalyzed by UDP-glucuronosyltransferases (UGTs), which conjugate glucuronic acid from UDP-glucuronic acid (UDPGA) to the phenolic hydroxyl group of acetaminophen.[11][13] This process significantly increases the water solubility of the compound, facilitating its excretion from the body. Acetaminophen glucuronide is generally considered to be a non-toxic and inactive metabolite.[14]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. uwaterloo.ca [uwaterloo.ca]

- 3. Acetaminophen From P Aminophenol Lab Report - 946 Words | Bartleby [bartleby.com]

- 4. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- 5. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Separation of isomers of acyl glucuronides using micellar electrokinetic capillary chromatography in dynamically coated capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0010316) [hmdb.ca]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of acetaminophen glucuronide conjugate accompanied by adduct ion production by liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SMPDB [smpdb.ca]

- 14. medchemexpress.com [medchemexpress.com]

The Gold Standard: A Technical Guide to Deuterium-Labeled Standards in Quantitative Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of deuterium-labeled internal standards in achieving accurate and reliable quantification in mass spectrometry. From fundamental principles to detailed experimental protocols, this document serves as a comprehensive resource for professionals in research and drug development.

Introduction: The Pursuit of Precision in Quantitative Analysis

Quantitative mass spectrometry (MS) has become an indispensable tool in diverse scientific fields, from pharmaceutical research to clinical diagnostics and environmental analysis. The accuracy of quantitative MS-based assays hinges on the ability to correct for variations inherent in the analytical process, such as sample extraction efficiency, matrix effects, and instrument response variability.[1] The use of a stable isotope-labeled internal standard (SIL-IS) is the most widely accepted approach to address these challenges, with deuterium-labeled standards being a prominent choice.[1][2]

This guide will delve into the core principles of isotope dilution mass spectrometry (IDMS), the unique advantages of using deuterium-labeled compounds, and practical considerations for their synthesis and application. Detailed experimental workflows, data interpretation, and troubleshooting will be presented to equip researchers with the knowledge to implement robust and reliable quantitative assays.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope dilution mass spectrometry is a powerful analytical technique for the precise quantification of an analyte in a sample.[3][4][5] The core principle involves the addition of a known amount of an isotopically enriched form of the analyte, often referred to as a "spike" or internal standard, to the sample.[3][5] This standard is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[6]

Once the isotopically labeled standard is added and thoroughly mixed with the sample, it undergoes the same sample preparation and analysis procedures as the endogenous analyte. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard using a mass spectrometer, the exact concentration of the analyte in the original sample can be determined.[3][5] This ratiometric measurement effectively compensates for sample loss during preparation and variations in instrument response.[7]

Advantages of Deuterium-Labeled Standards

Deuterium-labeled compounds are frequently the internal standards of choice in quantitative LC-MS/MS assays for several key reasons:

-

Chemical Identicality: Deuterium-labeled standards have virtually identical chemical and physical properties to their unlabeled counterparts. This ensures they co-elute during chromatography and experience the same ionization efficiency and potential matrix effects in the mass spectrometer's ion source.[2][8] This co-elution is crucial for effective compensation of measurement errors that could result from ion suppression or enhancement.[8]

-

High Isotopic Purity: Modern synthetic methods allow for the production of deuterium-labeled standards with high isotopic purity, minimizing the contribution of the unlabeled analyte in the standard solution.[9]

-

Cost-Effectiveness: Compared to other stable isotopes like ¹³C or ¹⁵N, deuterium is often easier and less expensive to incorporate into a molecule, making it a more economical choice for routine quantitative analysis.[10]

-

Improved Accuracy and Precision: The use of deuterium-labeled standards significantly enhances the accuracy and precision of quantitative measurements by correcting for variability throughout the analytical workflow.[1][8]

Synthesis and Characterization of Deuterium-Labeled Standards

The synthesis of high-quality deuterium-labeled standards is a critical first step in developing a robust quantitative assay. Several methods are employed for their production:

-

Catalytic Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a catalyst.[9]

-

Reductive Deuteration: This technique introduces deuterium by reducing a functional group with a deuterium-containing reagent.[9]

-

Biosynthetic Incorporation: For larger molecules like proteins, deuterium can be incorporated by growing cells in a medium containing heavy water (D₂O) or deuterated amino acids.[11][12][13]

Following synthesis, rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of the standard. This is typically achieved using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.[9]

Experimental Workflow for Quantitative Analysis

The successful implementation of deuterium-labeled standards in a quantitative MS assay follows a structured workflow.

Detailed Experimental Protocols

The following sections provide illustrative experimental protocols for the quantification of small molecules and proteins using deuterium-labeled internal standards.

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a small molecule drug in human plasma.

Table 1: Example LC-MS/MS Parameters for Small Molecule Quantification

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5-95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Analyte MRM Transition | e.g., m/z 300.2 -> 150.1 |

| Deuterated IS MRM Transition | e.g., m/z 304.2 -> 154.1 |

Sample Preparation Protocol:

-

Spiking: To 100 µL of plasma sample, add 10 µL of the deuterium-labeled internal standard working solution (e.g., 100 ng/mL in methanol).

-

Protein Precipitation: Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex and Centrifuge: Vortex the samples for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes.

-

Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95% A, 5% B).

-

Injection: Inject the reconstituted sample into the LC-MS/MS system.

This protocol describes a bottom-up proteomics approach for quantifying a target protein using a deuterium-labeled peptide standard.

Table 2: Example LC-MS/MS Parameters for Peptide Quantification

| Parameter | Condition |

| LC System | Nano-flow liquid chromatography system |

| Column | C18 reverse-phase column (e.g., 75 µm x 15 cm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 2-40% B over 60 minutes |

| Flow Rate | 300 nL/min |

| Injection Volume | 1 µL |

| MS System | High-resolution Orbitrap or Q-TOF mass spectrometer |

| Ionization Mode | Nanospray Ionization (NSI), Positive |

| Scan Type | Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM) |

| Analyte Precursor Ion | e.g., m/z 650.34 (charge state 2+) |

| Deuterated IS Precursor Ion | e.g., m/z 654.36 (charge state 2+) |

| Fragment Ions | e.g., y7, y8, b3 |

Sample Preparation Protocol:

-

Protein Extraction: Lyse cells in an appropriate buffer and determine the total protein concentration.

-

Denaturation and Reduction: Denature proteins with urea and reduce disulfide bonds with dithiothreitol (DTT).

-

Alkylation: Alkylate cysteine residues with iodoacetamide.

-

Digestion: Digest proteins into peptides using trypsin overnight at 37°C.

-

Spiking: Add a known amount of the deuterium-labeled peptide standard to the digested sample.

-

Desalting: Clean up the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

-

Injection: Inject the desalted peptides into the nano-LC-MS/MS system.

Data Analysis and Interpretation

The primary output of a quantitative MS experiment is a chromatogram showing the signal intensity of the analyte and the internal standard over time.

A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of the analyte and a fixed concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. A linear regression is then applied to the data points. The concentration of the analyte in unknown samples is then determined by interpolating their peak area ratios on the calibration curve.

Challenges and Considerations

While deuterium-labeled standards are highly effective, there are potential challenges to consider:

-

Isotopic Contribution: The presence of naturally occurring heavy isotopes in the analyte can contribute to the signal of the internal standard, and vice versa. This "crosstalk" should be evaluated during method development.[14]

-

Deuterium Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to a slight difference in chromatographic retention time between the analyte and the internal standard.[10][15] This can be more pronounced in normal-phase chromatography.[16]

-

Back-Exchange: In some cases, deuterium atoms on certain functional groups can exchange with protons from the solvent, leading to a loss of the isotopic label. Careful selection of the labeling position is crucial to avoid this.[10]

-

Purity of the Standard: The isotopic and chemical purity of the deuterium-labeled standard is paramount for accurate quantification.[17]

Regulatory Perspectives

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) provide guidance on bioanalytical method validation.[17][18] These guidelines emphasize the importance of demonstrating the accuracy, precision, selectivity, and stability of the analytical method.[19] The use of a stable isotope-labeled internal standard is highly recommended, and its suitability must be thoroughly validated.[17]

Conclusion

Deuterium-labeled internal standards are a cornerstone of modern quantitative mass spectrometry. Their ability to mimic the behavior of the analyte throughout the analytical process provides a robust means of correcting for experimental variability, leading to highly accurate and precise measurements. By understanding the principles of isotope dilution, adhering to rigorous experimental protocols, and being mindful of potential challenges, researchers and drug development professionals can leverage the power of deuterium-labeled standards to generate high-quality, reliable quantitative data.

References

- 1. scispace.com [scispace.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. osti.gov [osti.gov]

- 4. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]

- 5. youtube.com [youtube.com]

- 6. longdom.org [longdom.org]

- 7. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]

- 8. texilajournal.com [texilajournal.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stable isotopic labeling of proteins for quantitative proteomic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. fda.gov [fda.gov]

- 18. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]

- 19. academy.gmp-compliance.org [academy.gmp-compliance.org]

Technical Guide: Acetaminophen Glucuronide as a Non-Invasive Tracer for In Vivo Metabolic Flux Analysis

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system. By providing a snapshot of cellular physiology, MFA offers deeper insights than static measurements of metabolite concentrations alone. Isotope-assisted MFA (iMFA), which employs stable isotope tracers such as Deuterium (²H) and Carbon-13 (¹³C), is the gold standard for accurately determining metabolic fluxes. These tracers are introduced into a system, and their incorporation into downstream metabolites is measured, allowing for the elucidation of active metabolic pathways and their relative contributions.

This guide focuses on a specific, non-invasive iMFA technique that uses the common analgesic Acetaminophen (APAP) as a probe to study hepatic glucose metabolism. The analysis of deuterium-labeled Acetaminophen Glucuronide (AG) excreted in urine provides a window into the central carbon metabolism of the liver. While the title specifies Acetaminophen glucuronide-d3, it is critical to understand its primary role. In this context, the tracer administered to the subject is typically deuterated water (²H₂O), which labels the glucuronide moiety in vivo. This compound serves as an indispensable tool—an internal standard—for the precise and accurate quantification of the biologically formed AG during analysis.

Core Principle: Linking Acetaminophen Metabolism to Hepatic Glucose Flux

The utility of this method hinges on the primary metabolic pathway for acetaminophen in the liver: glucuronidation.

-

Acetaminophen Metabolism: After administration, APAP is primarily metabolized in the liver through three main routes: glucuronidation (~50-70%), sulfation, and a minor portion via cytochrome P450 oxidation.[1]

-

The Glucuronidation Pathway: This detoxification process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). These enzymes transfer a glucuronic acid moiety from the activated sugar nucleotide, UDP-glucuronic acid (UDPGA) , to acetaminophen, forming the water-soluble and excretable acetaminophen glucuronide (AG).

-

The Metabolic Connection: The crucial link to central metabolism is the origin of UDPGA. It is synthesized by the oxidation of UDP-glucose, which is the immediate precursor for glycogen synthesis and is directly sourced from the hepatic glucose-6-phosphate (G6P) pool. This G6P pool is a central hub, receiving inputs from glycogenolysis (breakdown of glycogen) and gluconeogenesis (synthesis of new glucose).

Therefore, the isotopic labeling pattern of the glucuronic acid attached to acetaminophen directly reflects the isotopic enrichment of the hepatic UDP-glucose pool. By analyzing the AG excreted in urine, one can obtain a non-invasive "biopsy" of liver glucose metabolism.[2]

Experimental Design and Protocols

A typical experiment involves administering a stable isotope tracer (²H₂O) to a subject, followed by a dose of acetaminophen. The subsequent analysis of urinary AG reveals the tracer's incorporation.

In Vivo Protocol

-

Subject Preparation: Subjects are typically fasted overnight to ensure that endogenous glucose production is the primary source of plasma glucose.

-

Tracer Administration: Deuterated water (70% or 99% ²H₂O) is administered orally. The dose is calculated to achieve a target body water enrichment of approximately 0.5%.[3][4][5] This can be given in divided doses over several hours to ensure steady-state enrichment is reached.[6]

-

Acetaminophen Administration: Following the tracer equilibration period, a single oral dose of acetaminophen (e.g., 500 mg) is given.[3][4]

-

Sample Collection: Urine is collected over a defined period (e.g., 8-12 hours) post-acetaminophen administration. Aliquots are stored at -80°C until analysis.

Acetaminophen Glucuronide (AG) Purification

Purification of AG from the complex urine matrix is essential for accurate isotopic analysis. Solid Phase Extraction (SPE) is a highly efficient method.[2]

Protocol: SPE Purification of Urinary AG

-

Column Conditioning: An appropriate SPE cartridge (e.g., polymeric reversed-phase) is conditioned sequentially with methanol and equilibrated with water.

-

Sample Loading: An aliquot of urine, potentially diluted and pH-adjusted, is loaded onto the SPE column.

-

Washing: The column is washed with a low-organic solvent mixture (e.g., 5% methanol in water) to remove salts and highly polar interfering compounds.

-

Elution: Acetaminophen glucuronide is eluted from the column using a higher concentration of organic solvent (e.g., methanol).

-

Drying: The eluate is evaporated to dryness under a stream of nitrogen or by lyophilization. The purified AG is now ready for derivatization and analysis.

Isotopic Enrichment Analysis by ²H NMR

The most robust method for determining the specific positions of deuterium enrichment on the glucuronide moiety is ²H Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Derivatization: To improve NMR analysis, the purified AG is often chemically converted to a derivative, such as 5-O-acetyl monoacetone glucuronolactone (MAGLA) or monoacetone glucose (MAG).[3][5]

-

NMR Acquisition: The derivatized sample is analyzed on a high-field NMR spectrometer equipped with a deuterium probe.

-

Spectral Analysis: The resulting ²H NMR spectrum shows distinct signals for deuterons at different positions on the glucuronide ring. The key signals for flux calculation are those corresponding to hydrogen/deuterium at carbon 2 (H2) and carbon 5 (H5).[5] The area of each signal is integrated to determine the relative enrichment at each position.

Data Analysis and Flux Calculation

The calculation of the gluconeogenic contribution relies on established principles of deuterium incorporation during glucose metabolism.

-

Enrichment at Carbon 2 (²H2): The hydrogen at C2 of glucose (and thus the glucuronide) readily exchanges with water during the isomerization of glucose-6-phosphate to fructose-6-phosphate. Therefore, the ²H enrichment at the C2 position is considered to be in equilibrium with body water enrichment.[7]

-

Enrichment at Carbon 5 (²H5): The hydrogen at C5 is incorporated from water during the triose phosphate isomerase reaction, a key step in the gluconeogenic pathway. Its enrichment level is proportional to the fraction of glucose synthesized via gluconeogenesis.[5]

The fractional contribution of gluconeogenesis (%GNG) to endogenous glucose production (EGP) is calculated as the ratio of these two enrichments:

%GNG = (²H Enrichment at C5 / ²H Enrichment at C2) * 100

This ratio elegantly normalizes the gluconeogenic flux (represented by ²H5) to the total tracer availability (represented by ²H2), providing a robust measure of the pathway's contribution.

Quantitative Data & Analytical Methodologies

Accurate quantification of AG is crucial. This is typically achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), where a stable isotope-labeled internal standard like This compound is essential for precision and accuracy.

Table 1: Example LC-MS/MS Parameters for AG Quantification

This table summarizes typical parameters compiled from various validated methods.[8][9][10]

| Parameter | Specification |

| LC Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 3 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Acetate |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.4 - 0.7 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| MS Analysis | Multiple Reaction Monitoring (MRM) |

| MRM Transition (AG) | Varies, e.g., m/z 328 -> 152 (Positive Mode) |

| Internal Standard | This compound or Acetaminophen-d4 |

Table 2: Example Analytical Method Validation Data

Summary of typical performance characteristics for LC-MS/MS assays quantifying AG.[10]

| Parameter | Typical Value |

| Linearity Range | 50 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Inter-day Precision (%CV) | < 15% |

| Intra-day Precision (%CV) | < 15% |

| Extraction Efficiency | 60 - 80% |

Table 3: Representative In Vivo Flux Data

This table shows example data from a study comparing healthy and pre-diabetic subjects using the ²H₂O/AG method, demonstrating the technique's application.[1][11]

| Subject Group | ²H Enrichment at C5 (%) | ²H Enrichment at C2 (%) | Calculated %GNG |

| Normal Glucose Tolerance | 0.25 ± 0.02 | 0.49 ± 0.02 | 51 ± 3% |

| Impaired Glucose Tolerance | 0.26 ± 0.02 | 0.49 ± 0.02 | 53 ± 3% |

Conclusion and Applications

The use of acetaminophen as a probe for hepatic glucose metabolism, coupled with ²H₂O tracing, represents a powerful, ethical, and non-invasive technique for metabolic flux analysis. It circumvents the need for liver biopsies or complex tracer infusion protocols. The method's accuracy is heavily reliant on robust analytical techniques, where internal standards such as This compound are critical for reliable quantification.

Key Applications:

-

Drug Development: Assessing the impact of new therapeutic agents on hepatic glucose metabolism.

-

Clinical Research: Studying metabolic dysregulation in diseases like type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD).

-

Nutraceuticals & Diet: Evaluating how different dietary interventions affect gluconeogenesis and glycogenolysis.

This technical guide provides a framework for researchers and scientists to understand and implement this sophisticated yet highly informative method for in vivo metabolic flux analysis.

References

- 1. Acetaminophen glucuronide and plasma glucose report identical estimates of gluconeogenesis and glycogenolysis for healthy and prediabetic subjects using the deuterated water method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Simplified analysis of acetaminophen glucuronide for quantifying gluconeogenesis and glycogenolysis using deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simplified analysis of acetaminophen glucuronide for quantifying gluconeogenesis and glycogenolysis using deuterated water [agris.fao.org]

- 5. Acetaminophen Glucuronide and Plasma Glucose Report Identical Estimates of Gluconeogenesis and Glycogenolysis for Healthy and Pre-diabetic Subjects Using the Deuterated Water Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of 2H2O for estimating rates of gluconeogenesis: determination and correction of error due to transaldolase exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurements of Gluconeogenesis and Glycogenolysis: A Methodological Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. waters.com [waters.com]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous LC-MS/MS quantitation of acetaminophen and its glucuronide and sulfate metabolites in human dried blood spot samples collected by subjects in a pilot clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

The Pivotal Role of Glucuronidation in Acetaminophen Detoxification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetaminophen (APAP) is a widely utilized analgesic and antipyretic drug that is safe at therapeutic doses but can cause severe hepatotoxicity upon overdose. The metabolic fate of APAP is the primary determinant of its safety profile. This technical guide provides an in-depth examination of the detoxification pathways of APAP, with a core focus on the significance of glucuronidation. We will explore the enzymatic machinery, quantitative contributions, and the critical threshold at which this primary pathway becomes saturated, leading to the production of a toxic metabolite. This document summarizes key quantitative data, details relevant experimental protocols for studying APAP metabolism, and provides visual representations of the core biochemical and experimental pathways to support research and development in drug metabolism and safety assessment.

Introduction: The Metabolic Dichotomy of Acetaminophen

Acetaminophen's clinical utility is shadowed by the risk of acute liver failure, a consequence of its complex hepatic metabolism.[1] The liver is the principal site for APAP metabolism, where it undergoes three primary transformations: glucuronidation, sulfation, and oxidation.[2] At therapeutic concentrations, glucuronidation and sulfation are the dominant pathways, converting APAP into non-toxic, water-soluble conjugates that are readily eliminated.[3][4] However, in an overdose scenario, these pathways can become saturated.[3][5] This saturation shunts a greater proportion of the drug towards the oxidative pathway, mediated by cytochrome P450 enzymes, leading to the formation of the highly reactive and cytotoxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[6][7] Understanding the capacity and regulation of the glucuronidation pathway is therefore paramount for predicting and preventing APAP-induced hepatotoxicity.

The Glucuronidation Pathway: The First Line of Defense

Glucuronidation is a major Phase II metabolic reaction that conjugates a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to APAP, rendering it more hydrophilic and excretable.[8][9] This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of hepatocytes.[3]

Several UGT isoforms are involved in APAP glucuronidation, with UGT1A1, UGT1A6, UGT1A9, and UGT2B15 being the most significant in the human liver.[3][5][9] These enzymes exhibit different kinetic properties and contribute variably depending on the APAP concentration.[10]

-

UGT1A6: This is a high-affinity, low-capacity enzyme, playing a key role at lower, therapeutic concentrations of APAP.[5][10]

-

UGT1A9: Considered a low-affinity, high-capacity enzyme, UGT1A9 is the predominant isoform responsible for APAP glucuronidation across a broad range of clinically relevant concentrations and is especially crucial at toxic doses.[5][10][11]

-

UGT1A1 and UGT2B15: These isoforms also contribute significantly to APAP glucuronidation, particularly at higher concentrations.[3][11][12]

The high capacity of the glucuronidation pathway makes it the most critical route for APAP detoxification at both therapeutic and supratherapeutic doses.

Quantitative Analysis of Acetaminophen Metabolism

The quantitative distribution of APAP metabolites is highly dependent on the ingested dose. The following tables summarize the metabolic fate of APAP under therapeutic and toxic conditions.

Table 1: Distribution of Acetaminophen Urinary Metabolites at Therapeutic vs. Toxic Doses

| Metabolite | Therapeutic Dose (% of Total) | Toxic Dose (% of Total) | Pathway |

| APAP-Glucuronide | 52 - 57%[5] | Diminished / Saturated[3] | Glucuronidation |

| APAP-Sulfate | 30 - 44%[5] | Saturated[3] | Sulfation |

| NAPQI-derived conjugates | 5 - 10%[5] | > 15%[3][5] | Oxidation (CYP450) |

| Unchanged APAP | < 5%[3][5] | ~ 10%[3][5] | Direct Excretion |

Data compiled from multiple sources indicating the shift in metabolic pathways upon saturation.[3][5]

Table 2: Kinetic Parameters of Key UGT Isoforms in Acetaminophen Glucuronidation

| UGT Isoform | Apparent Km (mM) | Relative Contribution |

| UGT1A1 | 9.4[10] | Intermediate affinity and capacity; contributes substantially at toxic concentrations.[10] |

| UGT1A6 | 2.2[10] | High-affinity, low-capacity; most active at low APAP concentrations.[10] |

| UGT1A9 | 21[10] | Low-affinity, high-capacity; predominant isoform across clinically relevant concentrations.[10] |

| UGT2B15 | 20 (approx.)[13] | Contributes significantly to glucuronidation.[11][12] |

Km (Michaelis constant) indicates the substrate concentration at which the reaction rate is half of Vmax. A lower Km signifies higher affinity.

Pathway Saturation and the Onset of Toxicity

The maximum recommended therapeutic dose of APAP for adults is 4 g/day .[4][5] Doses exceeding 7-10 g in a single ingestion are considered potentially hepatotoxic.[5][7]

During an overdose, the high-capacity glucuronidation and lower-capacity sulfation pathways become saturated as the availability of their respective co-factors (UDPGA and PAPS) is exhausted.[5][14] This metabolic bottleneck forces a larger fraction of APAP down the cytochrome P450 pathway (primarily involving CYP2E1, CYP1A2, and CYP3A4).[7][9] This leads to the excessive production of NAPQI.[15]

Under normal conditions, NAPQI is promptly detoxified by conjugation with glutathione (GSH), a cellular antioxidant.[4][16] However, massive NAPQI production during an overdose rapidly depletes hepatic GSH stores.[2] Once GSH is depleted by approximately 70%, NAPQI begins to covalently bind to cellular proteins, particularly mitochondrial proteins.[2][17] This leads to mitochondrial dysfunction, oxidative stress, loss of ATP production, and ultimately, centrilobular hepatic necrosis.[6][17][18]

Caption: Metabolic pathways of Acetaminophen (APAP) at therapeutic vs. toxic doses.

Experimental Protocols

Assessing the glucuronidation of APAP is crucial for both mechanistic studies and drug development. Below are outlines of common experimental methodologies.

In Vitro UGT Activity Assay Using Human Liver Microsomes (HLMs)

This protocol is designed to measure the rate of APAP-glucuronide formation in a controlled in vitro system.

1. Reagents and Materials:

-

Pooled Human Liver Microsomes (HLMs)

-

Acetaminophen (APAP) stock solution

-

UDP-glucuronic acid (UDPGA), trisodium salt

-

Alamethicin (pore-forming agent to disrupt membrane latency)

-

Magnesium Chloride (MgCl₂)

-

Potassium Phosphate or Tris-HCl buffer (pH 7.4)

-

Acetonitrile (ACN) or Methanol (MeOH) with 0.1% formic acid (stopping solution)

-

Internal Standard (e.g., deuterated APAP, paraxanthine)[19]

-

96-well plates or microcentrifuge tubes

-

Incubator/water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

2. Incubation Procedure: [13][19]

-

Prepare an incubation mixture in a microcentrifuge tube or well containing:

-

Buffer (e.g., 0.1 M potassium phosphate)

-

MgCl₂ (final concentration ~1-10 mM)

-

HLMs (final concentration ~0.5 mg/mL protein)

-

Alamethicin (final concentration ~30-50 µg/mg protein)

-

-

Pre-incubate the mixture for 5-10 minutes at 37°C to activate the microsomes.

-

Initiate the reaction by adding APAP at various concentrations (e.g., 0.15 to 30 mM to determine kinetics).[19]

-

Immediately following APAP addition, add the cofactor UDPGA (final concentration ~4-5 mM) to start the enzymatic reaction.

-

Incubate for a defined period (e.g., 60 minutes) at 37°C with gentle shaking.

-

Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins.

-

Vortex the samples and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated protein.[20]

-

Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

3. Quantification via LC-MS/MS:

-

The formation of APAP-glucuronide is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[21][22] This provides high sensitivity and specificity for distinguishing the metabolite from the parent drug and other components.

Caption: A typical experimental workflow for an in vitro UGT activity assay.

Quantification of APAP and Metabolites in Plasma

This protocol provides a framework for measuring APAP, APAP-glucuronide, and APAP-sulfate in biological matrices like plasma, essential for pharmacokinetic studies.

1. Sample Preparation (Protein Precipitation): [20]

-

To a small volume of plasma (e.g., 5-100 µL), add 3-4 volumes of ice-cold protein precipitation solvent (e.g., Methanol or Acetonitrile) containing a suitable internal standard (e.g., APAP-d4).[20][23]

-

Vortex vigorously to ensure thorough mixing and protein denaturation.

-

Incubate at a low temperature (e.g., -20°C for 20 minutes) to enhance protein precipitation.[20]

-

Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial or 96-well plate for analysis.

2. LC-MS/MS Analysis: [22][24]

-

Chromatography: Separation is typically achieved using a C18 reversed-phase column.[22] A gradient elution with mobile phases consisting of water and an organic solvent (methanol or acetonitrile), both containing a small amount of acid (e.g., 0.1% formic acid), is common.

-

Mass Spectrometry: A tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification. Specific precursor-to-product ion transitions are monitored for APAP, APAP-glucuronide, APAP-sulfate, and the internal standard to ensure specificity and accuracy.

Regulation of UGT Expression and Activity

The expression and activity of UGT enzymes are not static and are regulated by complex signaling networks. This regulation can influence an individual's capacity for APAP glucuronidation.

-

Transcriptional Regulation: The expression of UGT genes is controlled by various nuclear receptors and transcription factors, including the Aryl Hydrocarbon Receptor (AhR), Pregnane X Receptor (PXR), and Constitutive Androstane Receptor (CAR).[25][26] Activation of these receptors by xenobiotics or endogenous ligands can lead to the induction or suppression of specific UGT genes.

-

Post-Transcriptional Regulation: MicroRNAs (miRNAs) have emerged as key post-transcriptional regulators of UGTs. For example, miR-491-3p has been shown to regulate the expression of UGT1A enzymes, potentially contributing to interindividual variability in drug metabolism.[27][28]

-

Genetic Polymorphisms: Genetic variations in UGT genes can lead to altered enzyme activity. For instance, certain polymorphisms in UGT1A6 have been associated with higher glucuronidation activity.[5]

Caption: Key regulatory inputs controlling the expression and activity of UGT enzymes.

Conclusion and Implications for Drug Development

Glucuronidation is the most significant detoxification pathway for acetaminophen, serving as a high-capacity defense against its potential toxicity. The saturation of this pathway is the critical initiating event in the cascade leading to APAP-induced liver injury. For researchers and drug development professionals, a thorough understanding of this pathway is essential. Investigating the kinetics of UGT enzymes, the potential for drug-drug interactions that inhibit glucuronidation[4], and the factors that regulate UGT expression can provide crucial insights into predicting and mitigating drug-induced liver injury. The experimental methods detailed herein provide a robust framework for assessing these parameters, ultimately contributing to the development of safer pharmaceuticals.

References

- 1. Acetaminophen Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Acetaminophen Toxicity: What Pharmacists Need to Know [uspharmacist.com]

- 3. ClinPGx [clinpgx.org]

- 4. ClinPGx [clinpgx.org]

- 5. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The molecular mechanisms of acetaminophen-induced hepatotoxicity and its potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetaminophen Toxicity: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]

- 8. METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SMPDB [smpdb.ca]

- 10. Interindividual variability in acetaminophen glucuronidation by human liver microsomes: identification of relevant acetaminophen UDP-glucuronosyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetics of acetaminophen glucuronidation by UDP-glucuronosyltransferases 1A1, 1A6, 1A9 and 2B15. Potential implications in acetaminophen-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Inhibition of paracetamol glucuronidation by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glucuronidation: Significance and symbolism [wisdomlib.org]

- 15. tandfonline.com [tandfonline.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Mechanisms of acetaminophen hepatotoxicity and their translation to the human pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanisms of acetaminophen-induced liver injury and its implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. waters.com [waters.com]

- 21. Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. 2024.sci-hub.box [2024.sci-hub.box]

- 24. longdom.org [longdom.org]

- 25. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Age-Dependent Hepatic UDP-Glucuronosyltransferase Gene Expression and Activity in Children - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism [frontiersin.org]

- 28. Regulation of UDP-Glucuronosyltransferase 1A1 Expression and Activity by MicroRNA 491-3p - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Simultaneous Quantification of Acetaminophen and Acetaminophen Glucuronide in Human Plasma by LC-MS/MS

AN-02837

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of acetaminophen (APAP) and its major metabolite, acetaminophen glucuronide (APAP-Gluc), in human plasma. The method utilizes a simple protein precipitation step for sample preparation and stable isotope-labeled internal standards, Acetaminophen-d4 and Acetaminophen glucuronide-d3, to ensure accuracy and precision. The chromatographic separation is achieved in under 10 minutes, making it suitable for high-throughput analysis in pharmacokinetic studies and clinical monitoring.

Introduction

Acetaminophen is a widely used analgesic and antipyretic drug.[1][2] At therapeutic doses, it is primarily metabolized in the liver via glucuronidation (to form APAP-Gluc) and sulfation.[1][2][3] Monitoring the plasma concentrations of both the parent drug and its primary metabolite is crucial for assessing drug metabolism, pharmacokinetics, and in studies of hepatotoxicity, which can occur at supratherapeutic doses when metabolic pathways become saturated.[2][4][5]

This method provides a validated protocol for the simultaneous determination of APAP and APAP-Gluc using LC-MS/MS, a technique renowned for its high sensitivity and specificity.[6][7] The use of corresponding stable isotope-labeled internal standards (SIL-IS), Acetaminophen-d4 for APAP and this compound for APAP-Gluc, minimizes variability from sample preparation and matrix effects.

Metabolic Pathway of Acetaminophen

At therapeutic doses, the majority of acetaminophen is converted into inactive glucuronide and sulfate conjugates by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.[3][8] A minor fraction is oxidized by cytochrome P450 enzymes to a reactive metabolite, NAPQI, which is detoxified by glutathione.[2][3][5]

References

- 1. ClinPGx [clinpgx.org]

- 2. ClinPGx [clinpgx.org]

- 3. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. waters.com [waters.com]

- 6. researchgate.net [researchgate.net]

- 7. A reliable LC-MS/MS method for the quantification of N-acetyl-p-benzoquinoneimine, acetaminophen glutathione and acetaminophen glucuronide in mouse plasma, liver and kidney: Method validation and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SMPDB [smpdb.ca]

Application Note: Sample Preparation for the Analysis of Acetaminophen Glucuronide-d3 in Urine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetaminophen (paracetamol) is a widely used analgesic and antipyretic drug. Its major metabolite in humans is acetaminophen glucuronide, which is primarily excreted in the urine.[1][2] Acetaminophen glucuronide-d3 (AG-d3) is a stable isotope-labeled analog commonly used as an internal standard (IS) for the quantitative analysis of acetaminophen and its metabolites in biological matrices.[3] Accurate and precise quantification by hyphenated techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is critically dependent on the sample preparation method, which must effectively remove matrix interferences while ensuring high recovery of the analyte.

This document provides detailed protocols for three common sample preparation techniques for the analysis of AG-d3 in urine: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and a simple "Dilute and Shoot" method.

Sample Preparation Techniques

The choice of sample preparation technique depends on the required sensitivity, sample throughput, and the complexity of the urine matrix. While urine is generally considered a cleaner matrix than plasma, endogenous components can still interfere with analysis, causing ion suppression or enhancement in the MS source.[4]

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins and some particulate matter from biological samples.[5] It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the urine sample to denature and precipitate proteins.[6][7] While effective for high-throughput screening, it may result in a less clean extract compared to SPE, potentially leading to more significant matrix effects.

Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient technique for sample clean-up and concentration.[8] It utilizes a solid sorbent material (e.g., C18) packed into a cartridge to retain the analyte of interest from the liquid sample matrix.[9] Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. SPE typically yields a much cleaner extract than PPT and can significantly improve assay sensitivity and robustness.[1][10] Studies have reported high recovery yields of 80-92% for acetaminophen glucuronide using SPE columns.[1]

Dilute and Shoot

For assays where the analyte concentration is high and the matrix is relatively clean, a "Dilute and Shoot" approach can be employed. This method involves simply diluting the urine sample with a suitable solvent (often the mobile phase) and directly injecting the diluted sample into the LC-MS/MS system.[11][12] It is the fastest and simplest method, ideal for high-throughput environments, but offers minimal sample clean-up, making it susceptible to matrix effects and potential contamination of the analytical column and mass spectrometer.[13] A dilution factor of 200-fold has been shown to be suitable for the quantitation of acetaminophen glucuronide in urine.[12]

Experimental Protocols

Safety Precaution: Always handle urine samples, chemicals, and solvents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Protocol 1: Protein Precipitation with Acetonitrile

This protocol is adapted from general methods for protein precipitation in biological fluids.[5][6]

Materials:

-

Urine sample

-

Acetonitrile (ACN), ice-cold

-

This compound (AG-d3) internal standard solution

-

Microcentrifuge tubes (1.5 or 2.0 mL)

-

Vortex mixer

-

Microcentrifuge (capable of >10,000 x g)

-

Autosampler vials

Method:

-

Pipette 100 µL of urine sample into a clean microcentrifuge tube.

-

Add 10 µL of AG-d3 internal standard solution and briefly vortex.

-

Add 300 µL of ice-cold acetonitrile to the tube.

-

Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

-

Carefully collect the supernatant (the clear liquid) and transfer it to a clean autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Paracetamol as a test drug to determine glucuronide formation in man. Effects of inducers and of smoking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a Multimatrix UHPLC-MS/MS Method for the Determination of Paracetamol and Its Metabolites in Animal Tissues [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. bbrc.in [bbrc.in]

- 7. researchgate.net [researchgate.net]

- 8. Application of solid-phase extraction to the isolation and determination of paracetamol and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of paracetamol (acetaminophen) in different body fluids and organ samples after solid-phase extraction using HPLC and an immunological method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of paracetamol using solid-phase extraction, deuterated internal standards, and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simultaneous quantitative determination of paracetamol and its glucuronide conjugate in human plasma and urine by liquid chromatography coupled to electrospray tandem mass spectrometry: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. scitechnol.com [scitechnol.com]

Application Note: High-Resolution Mass Spectrometry for the Analysis of Acetaminophen and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaminophen (APAP) is a widely used analgesic and antipyretic drug. While generally safe at therapeutic doses, overdose can lead to severe hepatotoxicity. This toxicity is not caused by acetaminophen itself, but by its reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Understanding the metabolic fate of acetaminophen is crucial for toxicological studies and drug development. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a powerful platform for the simultaneous identification and quantification of acetaminophen and its diverse metabolites in biological matrices. This application note provides a detailed protocol for the analysis of acetaminophen and its key metabolites using a UPLC-HRMS system.

Acetaminophen Metabolism Signaling Pathway